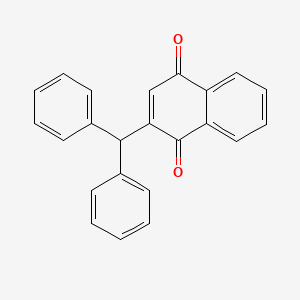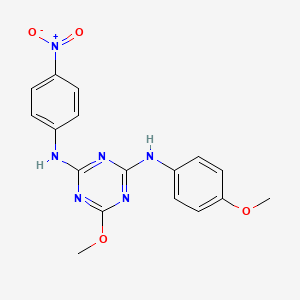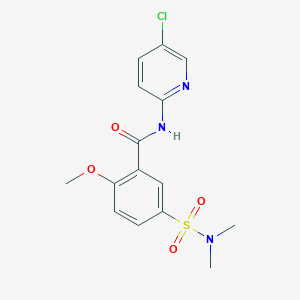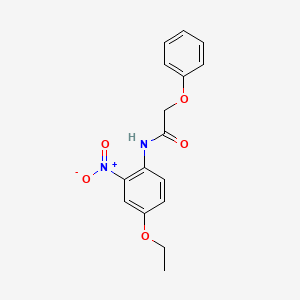![molecular formula C14H14O5S B5191355 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5191355.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate is a synthetic organic compound belonging to the class of benzochromenes This compound is characterized by a fused ring system that includes a benzene ring and a chromene moiety, with a methanesulfonate group attached to the chromene
Mechanism of Action
Target of Action
Similar compounds have been found to have neuroprotective effects and inhibit phosphodiesterase 2 (PDE2) .
Mode of Action
It may interact with its targets, such as pde2, to exert its effects . The interaction with these targets could lead to changes in cellular signaling pathways, ultimately affecting cell function.
Biochemical Pathways
Inhibition of pde2 can lead to increased levels of cyclic adenosine monophosphate (camp) and cyclic guanosine monophosphate (cgmp), which are key secondary messengers in many biological processes .
Result of Action
Similar compounds have shown neuroprotective effects in animal models of neurodegenerative diseases and anti-cancer effects in various cancer cell lines.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase II, which is involved in the regulation of intracellular levels of cyclic nucleotides . The interaction between this compound and phosphodiesterase II results in the modulation of cellular signaling pathways, affecting various physiological processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic AMP and cyclic GMP, leading to changes in cellular responses . Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby influencing cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterase II, which leads to increased levels of cyclic nucleotides in the cell . This elevation in cyclic nucleotide levels can activate downstream signaling pathways, resulting in changes in gene expression and cellular responses. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on physiological processes, such as improving cognitive function and reducing inflammation . High doses of this compound may lead to toxic or adverse effects, including liver and kidney damage. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the metabolism of cyclic nucleotides, such as phosphodiesterase II . Additionally, this compound may affect the levels of other metabolites, such as ATP and NADH, by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic or basic conditions.
Oxidation: The resulting chromene intermediate is then subjected to oxidation to introduce the oxo group at the 6-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Sulfonation: The final step involves the introduction of the methanesulfonate group. This can be achieved by reacting the 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol intermediate with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts or reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the chromene ring, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 6-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate.
Substitution: The methanesulfonate group can be substituted by nucleophiles, such as amines or thiols, to form corresponding sulfonamide or sulfonate ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: 6-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes, due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Similar structure but with an acetate group instead of a methanesulfonate group.
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate:
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate: A methylated derivative with potentially different biological activities.
Uniqueness
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methanesulfonate group makes it particularly useful in nucleophilic substitution reactions, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-20(16,17)19-9-6-7-11-10-4-2-3-5-12(10)14(15)18-13(11)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGPFQAHSUQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(dimethylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5191277.png)

![6-[4-(cyclobutylmethyl)-1-piperazinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5191301.png)
![5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B5191302.png)

![N-[4-[(3-methylpiperidin-1-yl)methyl]phenyl]acetamide](/img/structure/B5191312.png)

![2-ethyl-1-[(3-hydroxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5191327.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B5191343.png)
![[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate](/img/structure/B5191363.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5191369.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-iodo-6-methoxyphenyl acetate](/img/structure/B5191381.png)


